molecular formula C9H9BrClNO3 B8166751 1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene

1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene

Cat. No.: B8166751
M. Wt: 294.53 g/mol
InChI Key: MHZPOWJTOQTBGT-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene is a halogenated aromatic compound featuring bromine, chlorine, isopropoxy, and nitro substituents on a benzene ring. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their electron-withdrawing and directing effects .

Properties

IUPAC Name

1-bromo-2-chloro-4-nitro-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO3/c1-5(2)15-9-3-6(10)7(11)4-8(9)12(13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZPOWJTOQTBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-bromo-2-chloro-5-isopropoxybenzene, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-isopropoxy-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-bromo-2-chloro-5-isopropoxy-4-nitrobenzene (hypothetical data inferred from analogs) with structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazard Classifications (GHS) References
1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene 1393441-78-5 C₁₀H₁₁BrClNO₃ 308.56 Bromo, chloro, isobutyl, nitro Not provided
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene 1202858-68-1 C₁₀H₁₂BrNO₃ 274.11 Bromo, methyl, isopropoxy, nitro Not provided
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene 1375068-62-4 C₁₀H₁₀BrFNO₃ 291.09 Bromo, fluoro, isopropoxy, nitro H302, H315, H319, H335
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene 1400644-63-4 C₁₀H₉BrClNO₃ 306.54 Bromo, chloro, cyclopropylmethoxy, nitro Not provided
Key Observations:
  • Substituent Effects: The isobutyl group in 1-bromo-2-chloro-5-isobutyl-4-nitrobenzene increases molecular weight (308.56) compared to isopropoxy analogs, likely enhancing hydrophobicity . Cyclopropylmethoxy () introduces steric hindrance and ring strain, which may influence conformational stability in synthetic pathways .
  • Safety Profiles: The fluoro-substituted analog () carries hazards including acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), suggesting stricter handling requirements compared to non-fluorinated analogs .

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